2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid
Description
Properties
IUPAC Name |
3-(3,5-difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGJQXZQWRUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555682-41-1 | |
| Record name | 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid typically involves the reaction of 3,5-difluoroaniline with a suitable acylating agent. One common method involves the use of 2,2-dimethyl-3-oxopropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted aniline derivatives.
Scientific Research Applications
2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
2-(3,5-Dichlorophenyl)acetic Acid
- Molecular Formula : C₈H₆Cl₂O₂
- Key Features :
- 3,5-Dichlorophenyl substituent (electron-withdrawing Cl atoms).
- Simple acetic acid backbone without steric hindrance.
- Absence of carbamoyl and dimethyl groups limits hydrogen-bonding interactions and steric protection .
2-((3,5-Difluorophenyl)amino)-2-oxoacetic Acid
- Molecular Formula: C₈H₅F₂NO₃
- Key Features: 3,5-Difluorophenyl group with an amino-oxoacetic acid structure.
- Comparison: The oxo (-CO-) group replaces the carbamoyl (-CONH-), reducing hydrogen-bond donor capacity. Lower molar mass (201.13 g/mol vs. 243.21 g/mol) and absence of dimethyl groups result in higher conformational flexibility but lower steric protection .
2-(3,5-Dibromophenyl)acetic Acid
- Molecular Formula : C₈H₆Br₂O₂
- Key Features :
- Bulkier bromine substituents (atomic radius: Br > Cl > F).
- Higher molar mass (313.94 g/mol) reduces solubility compared to the fluorine-containing target compound .
Physicochemical Properties
| Property | Target Compound | 2-(3,5-Dichlorophenyl)acetic Acid | 2-((3,5-Difluorophenyl)amino)-2-oxoacetic Acid | 2-(3,5-Dibromophenyl)acetic Acid |
|---|---|---|---|---|
| Molecular Weight | 243.21 g/mol | 205.04 g/mol | 201.13 g/mol | 313.94 g/mol |
| logP (Predicted) | ~1.9 | ~2.8 | ~1.5 | ~3.2 |
| Hydrogen Bond Donors | 2 (-COOH, -NH-) | 1 (-COOH) | 2 (-NH, -COOH) | 1 (-COOH) |
| pKa (COOH) | ~3.5 (enhanced acidity due to F) | ~2.9 | ~3.2 | ~2.7 |
- Key Observations: The target compound’s fluorine substituents lower its pKa compared to non-fluorinated analogs, increasing solubility in physiological conditions. Dimethyl groups marginally elevate logP but provide steric shielding against enzymatic degradation .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid?
To minimize trial-and-error approaches, employ statistical design of experiments (DoE) . For example, a factorial design can systematically vary parameters such as reaction temperature, catalyst loading, and solvent polarity to identify optimal conditions. This method reduces the number of experiments while capturing interactions between variables . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways, enabling targeted experimental validation .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Use accelerated stability testing with HPLC or UPLC for quantitative analysis. For example:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then quantify degradation products.
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .
Q. What analytical techniques are most effective for confirming the structure of this compound?
- NMR spectroscopy : Compare , , and NMR spectra with computational predictions (e.g., density functional theory, DFT) to verify substituent positions.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity be resolved?
Adopt multivariate analysis to isolate confounding variables. For instance:
- Principal component analysis (PCA) : Identify experimental outliers or batch-to-batch variability.
- Dose-response studies : Test activity across a broader concentration range to account for non-linear effects.
Replicate experiments under strictly controlled conditions (e.g., humidity, light exposure) to minimize environmental interference .
Q. What computational methods are suitable for elucidating the reaction mechanism of carbamoyl group formation in this compound?
Q. How can researchers design a scalable synthesis process for this compound while maintaining yield and purity?
Integrate process analytical technology (PAT) for real-time monitoring. Key steps include:
Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?
Q. How can researchers address discrepancies in reported solubility data for this compound?
Conduct phase-solubility studies using standardized protocols:
- Prepare saturated solutions in pharmaceutically relevant solvents (e.g., PEG 400, DMSO-water mixtures).
- Measure solubility via UV-Vis spectroscopy or nephelometry.
- Apply Hildebrand solubility parameters to predict solvent compatibility .
Methodological Notes
- Data presentation : Include tables for comparative analysis (e.g., synthesis yields under different conditions, stability profiles).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
